5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzyloxy)methyl]bicyclo[221]hept-2-ene is a bicyclic compound with a benzyloxy methyl group attached to the bicyclo[221]hept-2-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the benzyloxy methyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The benzyloxy methyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Methylbicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with a methyl group instead of a benzyloxy methyl group.
2-Methylbicyclo[2.2.1]hept-2-ene: Another similar compound with a methyl group at a different position on the bicyclic structure.
5-Methylene-bicyclo[2.2.1]hept-2-ene: This compound features a methylene group instead of a benzyloxy methyl group.
Uniqueness
The presence of the benzyloxy methyl group in 5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene imparts unique chemical properties, such as increased reactivity and potential for hydrogen bonding. This makes it distinct from other similar compounds and enhances its utility in various applications.
Properties
CAS No. |
146623-18-9 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C15H18O/c1-2-4-12(5-3-1)10-16-11-15-9-13-6-7-14(15)8-13/h1-7,13-15H,8-11H2 |
InChI Key |
ABUDOMSLEKPEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.